![molecular formula C6H11N3 B1608549 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine CAS No. 23230-39-9](/img/structure/B1608549.png)
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
1, 3-diazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Characterization
Research on imidazole derivatives, such as 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, often focuses on their synthesis and the detailed investigation of their properties. For instance, studies have looked into the synthesis pathways, spectroscopic characterization, and computational analysis of newly synthesized imidazole derivatives. These investigations provide insights into their reactive properties and potential applications in fields like pharmacology and materials science (Hossain et al., 2018).
Medicinal Chemistry Applications
Imidazole-based compounds, including derivatives of 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine, have been extensively explored for their therapeutic potentials. They are known for a wide array of bioactivities, making them valuable in developing drugs against various diseases. The unique electron-rich characteristic of the imidazole ring facilitates binding with enzymes and receptors, leading to significant antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others (Zhang et al., 2014).
Materials Science and Catalysis
In materials science, the structural features of imidazole derivatives allow for their application in creating innovative materials with desirable properties. For example, they have been used in the synthesis of polyimides, demonstrating excellent solubility and thermal stability, which are crucial for advanced applications in electronics and aerospace industries (Ghaemy & Alizadeh, 2009). Additionally, their application in catalysis, particularly in facilitating reactions under mild conditions, showcases their utility in green chemistry and sustainable processes (Özdemir et al., 2001).
Environmental Sensing and Photocatalysis
Imidazole derivatives also play a role in environmental applications, such as sensing and photocatalysis. Their ability to interact with metal ions and organic pollutants has been leveraged in developing sensors for heavy metals and photocatalysts for degrading harmful dyes, contributing to environmental monitoring and remediation efforts (Xu et al., 2016).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . For instance, some imidazole derivatives have been found to interact with Nitric oxide synthase, an enzyme involved in the production of nitric oxide .
Mode of Action
Imidazole derivatives are known for their diverse biological activities, which can be attributed to their interaction with various biological targets . For example, some imidazole derivatives can inhibit the activity of Nitric oxide synthase, thereby reducing the production of nitric oxide .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Nowadays, public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
1-imidazol-1-yl-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-9-4-3-7-5-9/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANQIHUBDZAOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397044 | |
Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
CAS RN |
23230-39-9 | |
Record name | 1-(1H-Imidazol-1-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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